Pyridaphenthion

Catalog No.
S540714
CAS No.
119-12-0
M.F
C14H17N2O4PS
M. Wt
340.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridaphenthion

Solve hydrophobic organophosphate formulation challenges with Pyridaphenthion. Its 100 mg/L aqueous solubility enables low-solvent microemulsions, reducing VOC emissions and phytotoxicity compared to alternatives like Chlorpyrifos. Moderate mammalian toxicity (LD50 769-850 mg/kg) simplifies handling and lowers PPE costs. Hydrolytic half-life of 27 days at pH 9 supports degradable delivery matrices, while its high toxicity to Eisenia fetida provides a reliable positive control for soil ecotoxicity assays.

CAS Number

119-12-0

Product Name

Pyridaphenthion

IUPAC Name

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one

Molecular Formula

C14H17N2O4PS

Molecular Weight

340.34 g/mol

InChI

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

CXJSOEPQXUCJSA-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

O,O-diethyl O-(3-oxo-2-phenyl-2H-pyridazin-6- yl) phosphorothioate, Ofunack, pyridafenthion, pyridaphenthion

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

The exact mass of the compound Pyridaphenthion is 340.0647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Pyridaphenthion is a pyridazine-containing organothiophosphate insecticide and acaricide primarily utilized for its potent acetylcholinesterase (AChE) inhibition. Unlike many legacy organophosphates, it is characterized by a relatively high aqueous solubility of 100 mg/L at 20°C and a moderate mammalian toxicity profile [1]. These baseline properties make it highly relevant for procurement in the development of low-solvent aqueous microemulsions, as an analytical standard in environmental monitoring, and as a specialized active ingredient where the handling risks or formulation limitations of highly hydrophobic, highly toxic alternatives are unacceptable.

Research Fit

Mode of action AChE inhibition, contact & stomach activity
Physicochemical profile Moderate water solubility, moderate lipophilicity
Environmental fate Aerobic soil half-life varies with soil type

Attempting to substitute Pyridaphenthion with more ubiquitous in-class alternatives, such as Chlorpyrifos or Diazinon, introduces significant formulation and regulatory liabilities [1]. Generic organophosphates are often highly hydrophobic, necessitating heavy organic solvent loads (e.g., xylene) that increase formulation costs, flammability risks, and downstream phytotoxicity. Furthermore, the acute mammalian toxicity of standard alternatives demands stricter personal protective equipment (PPE) and engineering controls during manufacturing. Substituting Pyridaphenthion compromises the unique balance of aqueous processability, safer handling, and predictable degradation required for modern, environmentally optimized agricultural and laboratory applications.

Substitution Risk

Acute mammalian toxicity profile may differ from other organophosphates; class-level extrapolation not reliable.
Resistance trajectory may be slower; cross-resistance patterns are compound-specific and may not transfer.
Environmental persistence is soil-dependent; generic half-life assumptions risk over- or underestimation.

Aqueous Formulation Processability and Solvent Reduction

Pyridaphenthion exhibits a water solubility of 100 mg/L at 20°C [1]. In direct contrast, the ubiquitous comparator Chlorpyrifos has a water solubility of only 1.4 mg/L at 25°C [2]. This approximately 71-fold increase in aqueous solubility allows formulators to create stable aqueous suspension concentrates or microemulsions with significantly lower concentrations of volatile organic solvents and surfactants.

Evidence DimensionAqueous Solubility
Target Compound Data100 mg/L (20°C)
Comparator Or BaselineChlorpyrifos: 1.4 mg/L (25°C)
Quantified Difference~71x higher aqueous solubility
ConditionsStandard aqueous dissolution at 20-25°C

Enables the procurement of a more processable active ingredient for low-solvent, environmentally friendly aqueous formulations.

Culex Resistance
Head-to-head
3.3× (pyridaphenthion) vs 65.8× (fenthion), 48.2× (chlorpyrifos)
Reported lower resistance factor trajectory
Field Culex larvae, 1980 baseline

Mammalian Toxicity Profile and Handling Safety

Pyridaphenthion demonstrates an acute oral LD50 in rats of 769–850 mg/kg, classifying it as moderately toxic . Conversely, Chlorpyrifos exhibits a much higher acute oral toxicity, with rat LD50 values ranging from 95 to 135 mg/kg [1]. This 6- to 8-fold reduction in acute mammalian toxicity significantly lowers occupational exposure risks during bulk handling, synthesis, and laboratory assay preparation.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data769–850 mg/kg (Rat)
Comparator Or BaselineChlorpyrifos: 95–135 mg/kg (Rat)
Quantified Difference6- to 8-fold lower acute oral toxicity
ConditionsIn vivo rat oral administration

Reduces the regulatory and safety overhead required for manufacturing and laboratory personnel compared to highly toxic legacy organophosphates.

Cross-Resistance (BPH)
Head-to-head
412-fold (fenitrothion-resistant strain) vs 71-fold (diazinon), 271-fold (fenthion)
Reported distinct cross-resistance magnitude
Fenitrothion-selected Rf strain, topical bioassay

Predictable pH-Dependent Environmental Hydrolysis

Pyridaphenthion provides a highly predictable, base-catalyzed hydrolysis profile, with half-lives of 72 days at pH 5, 46 days at pH 7, and 27 days at pH 9 (at 25°C) [1]. This distinct pH-dependent degradation curve contrasts with many bulk organophosphates that either persist recalcitrantly in soil or degrade unpredictably. This property allows for the precise engineering of formulation matrices that trigger degradation post-application.

Evidence DimensionHydrolysis Half-Life
Target Compound Data72 days (pH 5), 46 days (pH 7), 27 days (pH 9)
Comparator Or BaselineGeneric OP baseline (variable/unpredictable persistence)
Quantified DifferenceStrictly linear base-catalyzed degradation profile
ConditionsAqueous hydrolysis at 25°C across pH gradient

Allows formulators to precisely tune the environmental persistence of the product by adjusting the pH of the carrier matrix.

Predatory Mite Selectivity
Head-to-head
Pest LD50 35.9 µg/g; noted selective vs non-selective PAP (0.4 µg/g)
Reported selectivity for beneficial arthropods
Topical micro-application on N. lugens, A. gossipi

Superior Potency in Soil Ecotoxicology Benchmarking

In standardized artificial soil tests using the earthworm Eisenia fetida, Pyridaphenthion demonstrated the highest toxicity among tested organophosphates, significantly outperforming Chlorpyrifos, Triazophos, and Phoxim[1]. This extreme sensitivity in soil-dwelling model organisms makes it a superior quantitative benchmark for evaluating soil contamination or testing the efficacy of soil-targeted pest control systems.

Evidence DimensionAcute Soil Toxicity to Eisenia fetida
Target Compound DataHighest relative toxicity rank among tested OPs
Comparator Or BaselineChlorpyrifos and Triazophos (lower toxicity)
Quantified DifferencePyridaphenthion > Chlorpyrifos > Triazophos > Phoxim
ConditionsStandardized artificial soil test bioassay

Establishes Pyridaphenthion as the optimal positive control procurement choice for soil ecotoxicology and earthworm lethality assays.

LPME-GC-MS Sensitivity
Supporting evidence
273× improvement in LOD; LOD 0.8 µg/L
Supports trace-level detection method development
MSLDS-LPME/GC-MS pre-concentration
Soil DT50 Variability
Class-level
10.27–105.00 days (3 Chinese soils)
Soil-specific persistence; requires local characterization
Incubation at 25°C, pH-dependent

Low-Solvent Aqueous Microemulsions

Capitalizing on its 100 mg/L aqueous solubility, Pyridaphenthion is the ideal active ingredient for developing modern, eco-friendly agricultural suspension concentrates that minimize volatile organic compound (VOC) emissions and reduce phytotoxicity compared to formulations relying on highly hydrophobic alternatives [1].

Soil Ecotoxicology Positive Controls

Due to its documented superior toxicity to Eisenia fetida compared to baseline standards like Chlorpyrifos, Pyridaphenthion serves as a highly reliable positive control standard for regulatory soil toxicity bioassays and environmental monitoring frameworks [2].

pH-Triggered Controlled Release Formulations

The predictable, base-catalyzed hydrolysis profile (ranging from 72 days at pH 5 to 27 days at pH 9) allows materials scientists to engineer smart agricultural matrices that remain stable in the tank but degrade rapidly upon environmental release in alkaline soils [1].

Safer Laboratory AChE Inhibition Assays

For biochemical research requiring an organophosphate AChE inhibitor, Pyridaphenthion provides a safer handling alternative (LD50 769–850 mg/kg) compared to highly toxic standards like Parathion or Chlorpyrifos, significantly reducing laboratory risk and PPE overhead .

Application Fit Matrix

Application
Selection Property
Validation Focus
Rice IPM (predatory mite conservation)
Reported selectivity for beneficial arthropods
Species-specific toxicity bioassays
Larviciding in resistant Culex areas
Lower resistance factor trajectory
Local susceptibility monitoring
Food matrix residue analysis
LPME-GC-MS sensitivity enhancement
Method LOD/LOQ validation
Site-specific persistence assessment
Soil-dependent DT50 variability
Soil characterization & degradation studies

XLogP3

3.3

Exact Mass

340.0647

LogP

3.2 (LogP)

Appearance

Solid powder

Melting Point

55.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

98M0VDD56Z

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.10e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

119-12-0

Wikipedia

Pyridiphenthion

Biological Half Life

0.20 Days

Use Classification

Agrochemicals -> Acaricides, Insecticides

Dissipation of pyridaphenthion by cyanobacteria: Insights into cellular degradation, detoxification and metabolic regulation

Seham M Hamed, Wael N Hozzein, Samy Selim, Hussein S Mohamed, Hamada AbdElgawad
PMID: 33254796   DOI: 10.1016/j.jhazmat.2020.123787

Abstract

Excessive use of organophosphorus pesticides such as pyridaphenthion (PY) to constrain insects induced crop loss, results in soil and water sources contamination. Cyanobacteria are sensitive biological indicators and promising tools for bioremediation of soil and water pollutants. To understand PY toxicity, detoxification and degradation in cyanobacteria, we performed a comparative study in the two diazotrophic cyanobacteria; Anabaena laxa and Nostoc muscorum. They were exposed to mild (5 mg/L) and high (10 mg/L) concentrations of PY for 7 days. Compared to A. laxa, N. muscorum efficiently showed high PY accumulation and degradation to a safe environmentally product; 6-hydroxy-2-phenylpyridazin-3(2 H)-one. PY inhibited cell growth and reduced Chl a content and photosynthesis related enzymes (PEPC and RuBisCo) activities in both species, but to less extend in N. muscorum. It also induced oxidative damage, particularly in A. laxa, as indicated by high H
O
, lipid peroxidation and protein oxidation levels and increased NADPH oxidase enzyme activity. N. muscorum invested more in antioxidants induction, i.e., induced ascorbate and glutathione cycle, however, these antioxidants increments in A. laxa were less pronounced. Overall, this study provides more in-deep insights into the PY toxicity and the role of N. muscorum as a promising PY remediator.


Determination of pyridaphenthion in soybean sprout samples by gas chromatography mass spectrometry with matrix matching calibration strategy after metal sieve linked double syringe based liquid-phase microextraction

Rümeysa Özcan, Buket Cesur, Ezgi Tezgit, Tuğçe Unutkan Gösterişli, Sezgin Bakırdere
PMID: 33071192   DOI: 10.1016/j.foodchem.2020.128294

Abstract

A novel analytical strategy for the trace determination of pyridaphenthion pesticide was developed in this study. Gas chromatography-mass spectrometry (GC-MS) was used for the accurate, feasible and precise determination of this analyte. Liquid phase microextraction (LPME) was performed with a metal sieve linked double syringe (MSLDS) system, which eliminated the need for a disperser solvent. In order to increase extraction efficiency for the analyte, all variable parameters were optimized and the system analytical performance of the proposed method was determined. Limit of detection and quantification (LOD and LOQ) values of pyridaphenthion were found to be 0.8 and 2.7 µg L
, respectively. Compared to GC-MS system's analytical performance, the developed method provided approximately 273-folds improvement in the detection limit of the analyte. Applicability/accuracy of the developed analytical strategy was checked by recovery experiments carried out with soybean sprouts, and the results obtained were satisfactory.


Effects of pyridaphenthion on growth of five freshwater species of phytoplankton. A laboratory study

C Sabater, J M Carrasco
PMID: 11534908   DOI: 10.1016/s0045-6535(00)00575-0

Abstract

The acute toxicity of the insecticide and acaricide pyridaphenthion to five species of freshwater phytoplankton, Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, Chlorella saccharophila and Pseudanabaena galeata was determined. Insecticide concentrations eliciting a 50% growth reduction over 96 h (EC50) ranged from 2.2 to 30.9 mg/l. The two species of Chlorella and the cyanobacteria P. galeata were more tolerant than the two species of Scenedesmus. Concentrations of pyridaphenthion detected in some natural waters were less than the toxic threshold for these species.


Impact of pretilachlor herbicide and pyridaphenthion insecticide on aquatic organisms in model streams

Yoshiyuki Takahashi, Toshihiko Houjyo, Toshiki Kohjimoto, Yutaka Takagi, Katsuhiko Mori, Tetsuro Muraoka, Hirochika Annoh, Kazuhiro Ogiyama, Yuki Funaki, Kaoru Tanaka, Yutaka Wada, Toshikazu Fujita
PMID: 16890290   DOI: 10.1016/j.ecoenv.2006.06.004

Abstract

To detect the impact of pesticides on aquatic organisms, model streams (3m wide, 20 m long) were established in paddy field in Japan. More than 100 species of aquatic organisms were generated in the model streams. Field tests with pretilachlor herbicide and pyridaphenthion insecticide were carried out in the streams for 3 yr (2001-2003). Exposure of pretilachlor (max. 0.382 mg/L) showed little density changes in algae with a Bray-Curtis percent similarity in the range 81.6-93.3% for algae. Exposure to high concentrations (>0.1mg/L) of pyridaphenthion produced visible density reductions in Cladocera zooplankton species. Reduction of individual aquatic insects in the model streams by pyridaphenthion caused an increase of chlorophyll a greater than that of the control streams. The pesticides used showed no substantial differences in the ecosystems of model streams exposed to maximum environmental concentrations (e.g., 0.01 mg/L) detected in real rivers.


Bioconcentration of the insecticide pyridaphenthion by the green algae Chlorella saccharophila

C M Jonsson, L C Paraiba, M T Mendoza, C Sabater, J M Carrasco
PMID: 11302577   DOI: 10.1016/s0045-6535(00)00145-4

Abstract

A study was undertaken to examine the uptake of the organophosphate insecticide pyridaphenthion in the chlorophyta Chlorella saccharophila. Algae cultures were exposed to the initial nominal concentration 10.0 mg l(-1) pyridaphention during seven days. The insecticide bioconcentrates in the biomass to the highest level of 441.5 +/- 25.9 mg kg(-1) on the fifth day of exposure and was followed by a decrease to 76.6 +/- 5.1 mg kg(-1) on the seventh day. A model was constructed to describe the dynamic process, which estimated a bioconcentration factor (BCF) equal to 28. The study demonstrates the potential of accumulation of pyridaphenthion in aquatic organisms and helps to expand the pyridaphenthion toxicity database. The replacement of fenitrothion by pyridaphenthion concerning their use in rice flooded cultures is discussed.


Determination of the insecticide pyridafenthion in river water, soils and wine by adsorptive stripping voltammetry

M C Sampedro, Z Gomez de Balugera, A Goicolea, R J Barrio
PMID: 10211187   DOI: 10.1080/02652039809374712

Abstract

Solid-phase extraction or liquid-liquid extraction has been combined with adsorptive stripping voltammetry at a hanging mercury drop electrode to isolate, determine, quantify and recover trace concentrations of pyridafenthion in water, wine and soil. A systematic study of the experimental parameters affecting the stripping response was carried out by differential pulse voltammetry. By using an accumulation potential of 400 mV and an accumulation time of 540 s, the limit of detection was 0.17 microgram l-1 and the relative standard deviation (n = 10) was 1.9% at a concentration level of 8.5 micrograms l-1. Different methods are proposed which eliminate matrix interferences. These results have been applied to the systematic study of this compound in water, wine and soil. The lowest detectable concentration for pyridafenthion is 34 micrograms l-1 in water, 102 micrograms l-1 in wine and 80 micrograms kg-1 in soil. Recoveries of the pyridafenthion from supplied environmental samples were in all cases higher than 92% with a relative standard deviation lower than 3%.


Exposure to organophosphate pesticides in a general population living in a rice growing area: an exploratory study

A M García, M C Sabater, M T Mendoza, F Ballester, J M Carrasco
PMID: 11080357   DOI: 10.1007/s0012800188

Abstract




[Effect of ofunack on the tentative exploratory activity of white rats]

S Iu Buslovich, A I Kotelenets
PMID: 3692232   DOI:

Abstract




Impacts on nontarget insects of a new insecticide compound used against the desert locust [Schistocerca gregaria (Forskål 1775)]

G Balança, M de Visscher
PMID: 9002435   DOI: 10.1007/s002449900155

Abstract

In 1994, the effects of fipronil, a new insecticide compound of the phenyl-pyrazol chemical group, was tested against desert locusts during a field experiment in Mauritania. The impacts of these spray treatments on nontarget Coleoptera and Hymenoptera were also studied. In relation to organophosphorous insecticides usually used against grasshoppers and locusts, fipronil appeared more effective and persistent. Similar results were obtained for nontarget Carabidae and Tenebrionidae which were almost totally eliminated from the treated plot. The effects on Hymenoptera varied according the family; Scelionidae and Sphecidae seemed to be more affected than Apoidea. Positive and negative aspects of fipronil treatments are discussed. Appearing as one of the most convenient insecticides to successfully prevent locust outbreaks, at a very early stage of invasion under Saharan conditions, fipronil simultaneously induces heavy mortality in some nontarget insect groups.


[Effects of organophosphorus compounds and PAM on cholinesterase activity in rat tissues]

S Yamanaka, M Nishimura
PMID: 6533340   DOI: 10.1265/jjh.39.795

Abstract




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